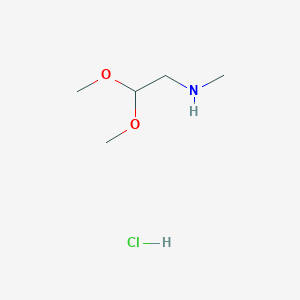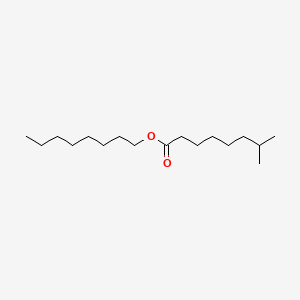
3-Butoxy-2-oxobutyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-2-oxobutyraldehyde is an organic compound with the molecular formula C8H14O3 It is a derivative of butyraldehyde, featuring a butoxy group and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Butoxy-2-oxobutyraldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-butoxybutanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic oxidation of butoxybutanol. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-2-oxobutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Butoxybutanol.
Substitution: Various substituted butyraldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Butoxy-2-oxobutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-butoxy-2-oxobutyraldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various chemical reactions. The butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-2-oxobutyraldehyde: Similar structure but with an ethoxy group instead of a butoxy group.
3-Methoxy-2-oxobutyraldehyde: Features a methoxy group.
3-Propoxy-2-oxobutyraldehyde: Contains a propoxy group.
Uniqueness
3-Butoxy-2-oxobutyraldehyde is unique due to its specific butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the butoxy group is advantageous.
Propiedades
Número CAS |
94291-55-1 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-butoxy-2-oxobutanal |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-11-7(2)8(10)6-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
OITUYDJHTTVPLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


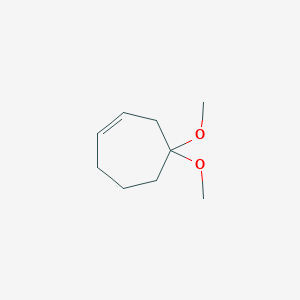
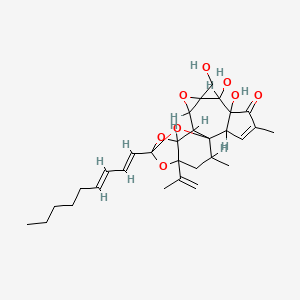


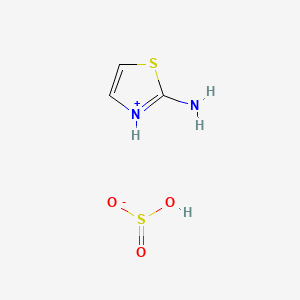




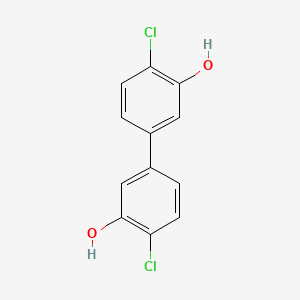
![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
